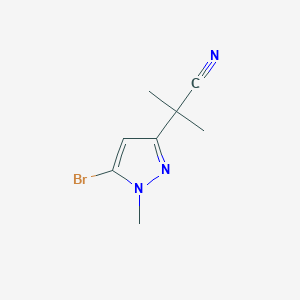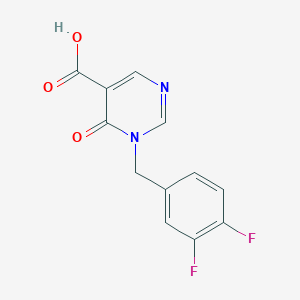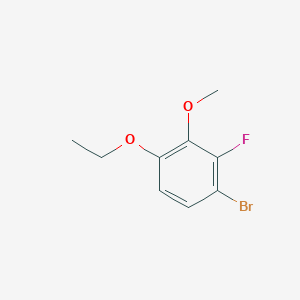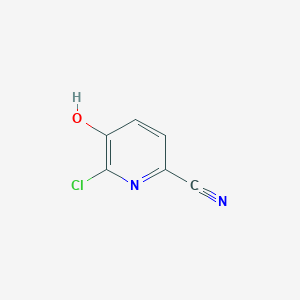
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrazole ring, a methyl group at the 1st position, and a nitrile group attached to a methyl-substituted carbon chain.
Métodos De Preparación
The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole. This can be achieved by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Formation of Nitrile Group: The carboxylic acid ester is hydrolyzed in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Final Step: The 5-bromo-1-methyl-1H-pyrazol-3-amine is then reacted with 2-methylpropanenitrile under suitable conditions to form the desired compound, this compound.
Análisis De Reacciones Químicas
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents to form amides, imines, or other derivatives.
Common reagents used in these reactions include sodium hydroxide, tribromooxyphosphorus, azido dimethyl phosphate, and tert-butyl alcohol . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical and biological properties.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine:
5-Bromo-1-methyl-1H-pyrazol-3-amine: This compound lacks the additional methylpropanenitrile moiety, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitrile groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
2-(5-bromo-1-methylpyrazol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,5-10)6-4-7(9)12(3)11-6/h4H,1-3H3 |
Clave InChI |
UMMYFUKFFQTSTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=NN(C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)


![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)

![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)

![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

